

# Application Notes and Protocols for Mag-Fura-2 in Studying Magnesium Homeostasis

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## Compound of Interest

Compound Name: *Mag-Fura-2 tetrapotassium*

Cat. No.: *B1146849*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Mag-Fura-2, a ratiometric fluorescent indicator, for the quantitative measurement of intracellular magnesium ( $[Mg^{2+}]$ ) concentrations. This document outlines the probe's properties, detailed experimental protocols, and data interpretation guidelines to facilitate research into magnesium's role in cellular physiology and pathophysiology.

## Introduction to Mag-Fura-2

Mag-Fura-2 is a UV-excitable fluorescent dye widely used to measure intracellular magnesium concentrations.[1][2][3] Structurally similar to the calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to  $Mg^{2+}$ , allowing for ratiometric measurements that minimize issues like uneven dye loading, photobleaching, and variations in cell thickness.[4][5] Upon binding to magnesium, the excitation wavelength of Mag-Fura-2 shifts from approximately 369 nm to 330 nm, while the emission remains around 510 nm.[1][3][6] This ratiometric capability provides more accurate and reproducible measurements of intracellular  $[Mg^{2+}]$ . [4][5]

Intracellular magnesium is a critical cofactor for numerous enzymatic reactions, plays a vital role in DNA synthesis, hormone secretion, and muscle contraction.[1][7] The ability to accurately measure intracellular  $[Mg^{2+}]$  is therefore essential for understanding these fundamental cellular processes.

## Properties of Mag-Fura-2

A summary of the key quantitative properties of Mag-Fura-2 is presented in the table below. These values are essential for experimental design and data analysis.

Property	Value	Reference
Dissociation Constant (Kd) for Mg <sup>2+</sup>	1.9 mM	[1][3][6]
Dissociation Constant (Kd) for Ca <sup>2+</sup>	25 μM	[1][7]
Excitation Wavelength (Mg <sup>2+</sup> -free)	~369 nm	[1][3][6]
Excitation Wavelength (Mg <sup>2+</sup> -bound)	~330 nm	[1][3][6]
Emission Wavelength (Mg <sup>2+</sup> -free)	~511 nm	[1][3][6]
Emission Wavelength (Mg <sup>2+</sup> -bound)	~491 nm	[3][6][7]
Molecular Weight (AM ester)	722.58 g/mol	[1]
Molecular Weight (K <sup>+</sup> salt)	586.69 g/mol	[1]
Molecular Weight (Na <sup>+</sup> salt)	522.25 g/mol	[1]
Extinction Coefficient (ε at 369nm, low Mg <sup>2+</sup> )	22,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][7]
Extinction Coefficient (ε at 329nm, high Mg <sup>2+</sup> )	24,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][7]

Note on Calcium Interference: Mag-Fura-2 also binds to calcium (Ca<sup>2+</sup>), although with a significantly lower affinity than for Mg<sup>2+</sup>. [1] Interference from Ca<sup>2+</sup> can become significant when intracellular calcium concentrations exceed 1 μM. [1][7] This property can also be exploited to

measure high, transient  $\text{Ca}^{2+}$  spikes that would saturate high-affinity calcium indicators like Fura-2.[1]

## Experimental Protocols

### Preparation of Mag-Fura-2 AM Stock Solution

The acetoxymethyl (AM) ester form of Mag-Fura-2 is cell-permeant and is used for loading the dye into live cells.

- Reagents and Materials:
  - Mag-Fura-2, AM (lyophilized)
  - High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Procedure:
  - Prepare a 1 to 5 mM stock solution of Mag-Fura-2, AM in anhydrous DMSO.[1][2] For example, to make a 10 mM stock solution, dissolve 1 mg of Mag-Fura-2 AM in 135  $\mu\text{L}$  of DMSO.[8]
  - Vortex thoroughly to ensure complete dissolution.
  - Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
  - Store the aliquots at  $-20^{\circ}\text{C}$ , protected from light and moisture.[1][8]

### Cell Loading with Mag-Fura-2 AM

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Reagents and Materials:
  - Mag-Fura-2 AM stock solution (1-5 mM in DMSO)
  - Physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS)

- Pluronic® F-127 (20% w/v in DMSO, optional)
- Probenecid (optional)
- Cells cultured on coverslips or in microplates
- Procedure:
  - On the day of the experiment, thaw an aliquot of the Mag-Fura-2 AM stock solution to room temperature.
  - Prepare a working solution of 2 to 20  $\mu\text{M}$  Mag-Fura-2 AM in your chosen physiological buffer.[2] A final concentration of 4-5  $\mu\text{M}$  is recommended for most cell lines.[2]
  - (Optional) To aid in the dispersion of the AM ester in the aqueous buffer, you can add Pluronic® F-127 to the working solution. A final concentration of 0.02-0.04% is typically used.[1][2]
  - Prepare cells in their growth medium. For adherent cells, they should be seeded on coverslips or in appropriate plates the day before the experiment.
  - Remove the growth medium and wash the cells with the physiological buffer.
  - Add the Mag-Fura-2 AM working solution to the cells.
  - Incubate the cells for 15-60 minutes at 20-37°C.[1][2] The optimal loading time and temperature must be determined empirically for each cell type.[7]
  - (Optional) To reduce the leakage of the de-esterified dye from the cells, organic anion transport inhibitors like probenecid (1-2.5 mM) can be added to the loading and final incubation buffer.[1]
  - After incubation, wash the cells three times with the indicator-free physiological buffer to remove excess Mag-Fura-2 AM.[1][7]
  - Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.[1][7] The cells are now ready for fluorescence measurements.

## Fluorescence Measurement and Data Acquisition

- Instrumentation:
  - Fluorescence microscope or microplate reader equipped with appropriate filters for ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm). A Fura-2 filter set is generally suitable.[\[2\]](#)
- Procedure:
  - Mount the coverslip with loaded cells onto the microscope stage or place the microplate in the reader.
  - Excite the cells alternately at approximately 330 nm (for  $Mg^{2+}$ -bound) and 370 nm (for  $Mg^{2+}$ -free).
  - Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
  - The ratio of the fluorescence intensities ( $F_{330}/F_{370}$ ) is then calculated. This ratio is proportional to the intracellular  $[Mg^{2+}]$ .

## In Situ Calibration of Intracellular $[Mg^{2+}]$

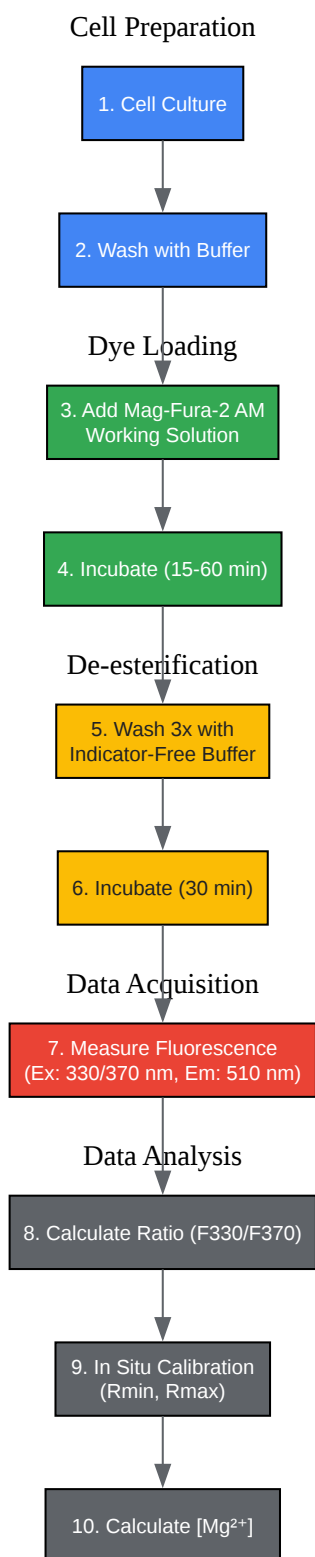
To convert the fluorescence ratio into an absolute  $[Mg^{2+}]$ , an in situ calibration is necessary. This is typically achieved by permeabilizing the cells to  $Mg^{2+}$  using an ionophore and exposing them to solutions of known  $[Mg^{2+}]$ .

- Reagents and Materials:
  - Mag-Fura-2 loaded cells
  - Calibration buffers with varying known concentrations of free  $Mg^{2+}$  (ranging from  $Mg^{2+}$ -free to saturating levels).
  - $Mg^{2+}$  ionophore (e.g., 4-bromo A-23187)
  - Detergent for cell lysis (e.g., digitonin)

- Procedure:
  - After recording the baseline fluorescence ratio in your experimental cells, determine the minimum ratio ( $R_{min}$ ) by exposing the cells to a  $Mg^{2+}$ -free calibration buffer containing the ionophore.
  - Determine the maximum ratio ( $R_{max}$ ) by exposing the cells to a saturating  $[Mg^{2+}]$  calibration buffer with the ionophore.
  - The intracellular  $[Mg^{2+}]$  can then be calculated using the Grynkiewicz equation:  $[Mg^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{free\_λ_2} / F_{bound\_λ_2})$  Where:
    - $K_d$  is the dissociation constant of Mag-Fura-2 for  $Mg^{2+}$  (1.9 mM).[\[1\]](#)[\[3\]](#)
    - $R$  is the experimentally measured fluorescence ratio.
    - $R_{min}$  is the ratio in the absence of  $Mg^{2+}$ .
    - $R_{max}$  is the ratio at saturating  $Mg^{2+}$  concentrations.
    - $F_{free\_λ_2} / F_{bound\_λ_2}$  is the ratio of fluorescence intensities at the second excitation wavelength (~370 nm) for  $Mg^{2+}$ -free and  $Mg^{2+}$ -bound indicator, respectively.

## Visualizations

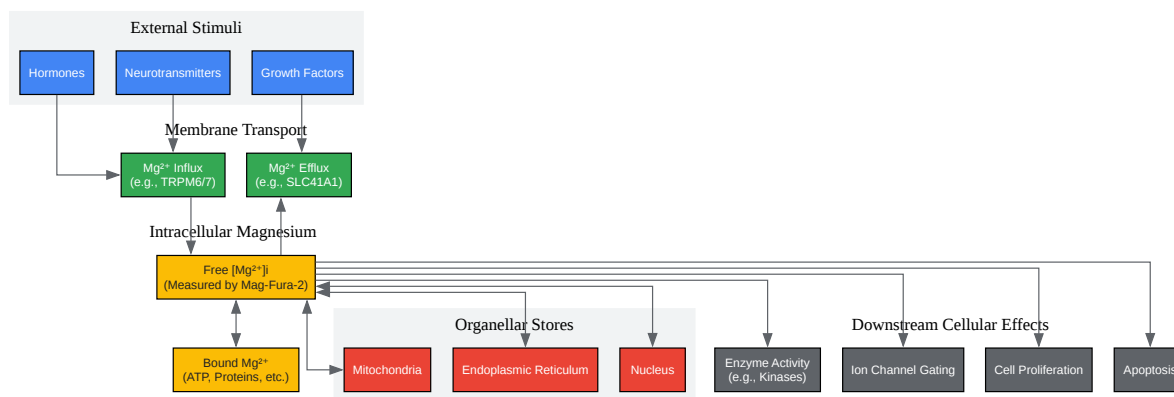
### Experimental Workflow for $[Mg^{2+}]$ Measurement



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Caption: Workflow for measuring intracellular  $[Mg^{2+}]$  using Mag-Fura-2 AM.

## Mag-Fura-2 Mechanism of Action



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